![molecular formula C16H22BrN3O2 B7189390 N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B7189390.png)
N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[55]undecan-4-yl)acetamide is a complex organic compound characterized by its bromopyridine moiety and spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[55]undecan-4-yl)acetamide typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different pyridine derivative.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Pyridine derivatives without the bromo group.
Substitution: Alkyl or aryl substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially interacting with various biomolecules. Research into its biological effects could lead to the development of new drugs or therapeutic agents.
Medicine: Due to its potential biological activity, this compound could be explored for medicinal applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism by which N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets and pathways, potentially influencing biological processes.
Molecular Targets and Pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways: It could be involved in signaling pathways that regulate cellular functions, such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)succinamic acid: Another compound with a bromopyridine moiety, used as a GSK-3 inhibitor.
5-bromo-2-hydroxymethylpyridine: A related compound with a hydroxymethyl group instead of the acetamide group.
N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide: A compound with a benzamide group instead of the spirocyclic structure.
Uniqueness: N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide is unique due to its spirocyclic structure, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-13-4-5-14(18-10-13)19-15(21)11-20-8-9-22-16(12-20)6-2-1-3-7-16/h4-5,10H,1-3,6-9,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWJFQDFKMJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)CC(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
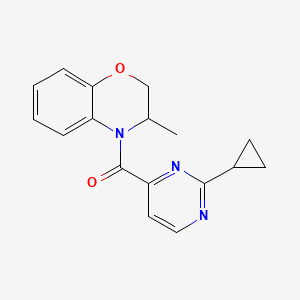
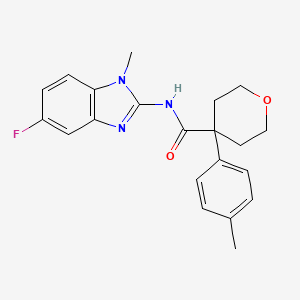
![N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7189335.png)
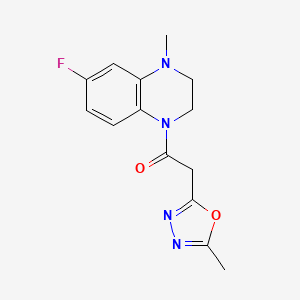
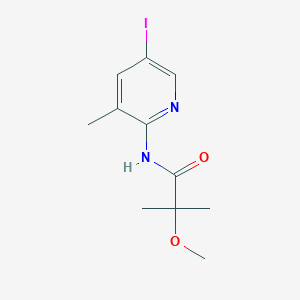
![2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7189343.png)
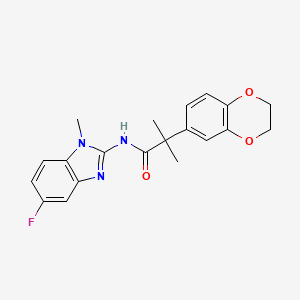
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone](/img/structure/B7189355.png)
![N-(2-adamantyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B7189357.png)
![N-(4-fluorophenyl)-3-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B7189365.png)
![6-[(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7189376.png)
![2-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7189395.png)
![N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7189400.png)
![2-[3-[[ethyl(methyl)amino]methyl]pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7189404.png)
